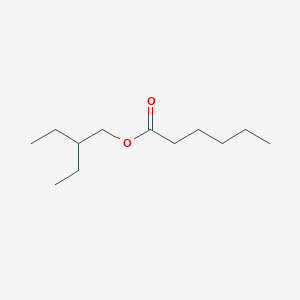
2-Ethylbutyl hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylbutyl hexanoate is a useful research compound. Its molecular formula is C12H24O2 and its molecular weight is 200.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biochemical Research
2-Ethylbutyl hexanoate has been studied for its potential use in biochemical applications. Research indicates that it can undergo enantioselective hydrolysis by certain bacterial strains, such as Nocardia corynebacteroides, which highlights its relevance in biotransformation processes . This property is particularly valuable for developing biocatalysts in organic synthesis.
Environmental Studies
The compound has been investigated for its role as an indoor air pollutant. Studies have shown that 2-ethylhexanol, a metabolite of this compound, can cause olfactory irritation and eye discomfort in humans . Understanding the environmental impact of this compound is crucial for assessing indoor air quality and public health risks.
Safety Assessments
Safety assessments have been conducted to evaluate the toxicological profile of this compound. It has been found to be non-mutagenic in the Ames test and does not present significant genotoxic potential . The margin of exposure calculations indicate that it is safe for use at established levels, which supports its application in consumer products.
Case Study 1: Biocatalytic Applications
A study explored the use of this compound as a substrate for biocatalytic reactions. The results demonstrated that specific microbial strains could effectively convert this ester into useful products through enzymatic processes, showcasing its potential in green chemistry initiatives aimed at sustainable production methods .
Case Study 2: Indoor Air Quality Research
Research highlighted the presence of 2-ethylhexanol in indoor environments and its correlation with various health symptoms among occupants. This study provided insights into how household products containing this compound could contribute to air quality issues, prompting recommendations for better ventilation and product formulation .
Summary Table of Applications
Eigenschaften
CAS-Nummer |
91933-26-5 |
|---|---|
Molekularformel |
C12H24O2 |
Molekulargewicht |
200.32 g/mol |
IUPAC-Name |
2-ethylbutyl hexanoate |
InChI |
InChI=1S/C12H24O2/c1-4-7-8-9-12(13)14-10-11(5-2)6-3/h11H,4-10H2,1-3H3 |
InChI-Schlüssel |
OMRHEUVIDCMWHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)OCC(CC)CC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














